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Clinical Dosing and Toxicity Profile
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CAS No.: 2088323-16-2

Cat. No.: S544575

A first-in-human, open-label, dose-escalation Phase I study (NCT03410927) investigated TAS0728 in adults
with advanced solid tumors harboring HER2 or HER3 abnormalities [1] [2]. The study employed a 3 + 3

dose-escalation scheme with BID dosing on a 21-day cycle.

Table 1: Clinical Dosing and Dose-Limiting Toxicities (DLTs) in the Phase I Study [1]

Dose Level Regimen DLTs Observed Key Safety Findings

Starting 50 mg None reported -

Dose BID

Escalation 200 mg Two DLTs (Grade 3 Diarrhea was prolonged (>48 hours) and

Dose BID diarrhea) unresponsive to aggressive antidiarrheal
treatment.

De- 150 mg One DLT (Grade 3 The etiology of cardiac arrest was unclear,

escalation BID diarrhea); One fatal but a causal relationship to TAS0728 could

Dose cardiac arrest not be excluded.

The trial was terminated early because the overall risk-benefit ratio no longer favored the tested dose levels.
The maximum tolerated dose (MTD) was not determined [1] [3]. Despite the toxicity, evidence of clinical
activity was noted, with partial responses observed in 2 out of 14 patients evaluable for treatment

response [1].
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Mechanism of Action and Selectivity Profile

TAS0728 is a potent, selective, orally active, irreversible, and covalent-binding inhibitor of HER2 [4]. Its

mechanism can be summarized as follows:

e Covalent Binding: It covalently binds to a cysteine residue at position 805 (C805) in the HER2
kinase domain, leading to sustained and irreversible inhibition [4].

e Selectivity: TAS0728 demonstrates high specificity for HER2 over wild-type EGFR, which is a
distinguishing feature from other irreversible pan-HER inhibitors [1].

e Downstream Signaling Suppression: The inhibition of HER2 phosphorylation results in robust and

sustained suppression of downstream signaling pathways, including phosphorylation of HER3, AKT,
and ERK, ultimately inducing apoptosis in HER2-amplified cancer cells [4].

The diagram below illustrates the mechanism of action and key experimental findings for TAS0728.
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Detailed Experimental Protocols
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The following protocols are based on the key experiments that established the preclinical profile of TAS0728

[4].

Protocol 1: In Vitro Kinase Assay to Determine ICso

Objective: To quantify the half-maximal inhibitory concentration (ICso) of TAS0728 against HER2

kinase.

[¢]

[¢]

[e]

o

[e]

[e]

o

[e]

[e]

Protocol 2:

Materials:

Purified HER2 kinase.

TASO0728 (serial dilutions prepared in DMSO).
ATP and a peptide substrate.

Assay buffer.

Method:

Conduct kinase profiling using a peptide substrate phosphorylation assay.
Run reactions in the presence of 10 uM ATP.

Incubate TAS0728 with the kinase and substrate.

Measure the phosphorylation activity of HER2.

Perform experiments in duplicate or triplicate.

Data Analysis: Calculate the ICso value based on the inhibition of peptide substrate phosphorylation.

Cell-Based Western Blot Analysis for Target Engagement

e Objective: To assess the inhibition of HER2 phosphorylation and downstream signaling in cancer cell

lines.

e Materials:

o

o

[e]

(o]

[e]

o

HER2-amplified cancer cells (e.g., SK-BR-3, NCI-N87).

Cell culture plates and standard medium.

TAS0728 (e.g., 40 nM, or a range from 10-1000 nM).

Lysis buffer, SDS-PAGE gels, transfer apparatus.

Primary antibodies: anti-pHERZ2, anti-HER2, anti-pHER3, anti-pAKT, anti-pERK.
Secondary antibodies and detection reagents.

e Method:

[e]

(o]

[e]

Seed cells in 6-well or 12-well plates and culture overnight.

Add TAS0728 at specified concentrations to the culture medium.

Incubate for a defined period (e.g., 3 hours for acute signaling, or 48-72 hours for prolonged
effects).

Harvest cells and lyse.

Separate proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with specific primary and secondary antibodies.

Develop the blot and image the results.
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Protocol 3: In Vivo Efficacy Study in Xenograft Models

¢ Objective: To evaluate the anti-tumor activity of TAS0728 in a mouse xenograft model.
e Materials:
o Immunocompromised mice (e.g., 6-week-old male nude mice, BALB/cAJcl-nu/nu).
o Cancer cells for xenograft formation.
o TASO0728 formulated for oral gavage (e.g., in a solution of 5% DMSO, 40% PEG300, 5%
Tween-80, 50% ddH20).
o Calipers for tumor measurement.
e Method:
o Inoculate mice subcutaneously with tumor cells.
o Randomize mice into treatment and control groups once tumors are established.
o Administer TAS0728 via oral gavage at planned doses (e.g., 7.5, 15, 30, 60 mg/kg).
o Measure tumor volumes and animal body weights regularly.
o At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot to
confirm target inhibition).

Research Applications and Considerations

TAS0728 represents a valuable investigational tool for targeting HER2-driven cancers, with specific

applications and important research considerations.

¢ Key Applications:

o Studying HER2 Signaling: Its selectivity makes it ideal for probing HER2-specific signaling
pathways without the confounding effects of concurrent EGFR inhibition.

o Overcoming Resistance: Preclinical evidence supports its use in models of resistance to
trastuzumab, pertuzumab, and T-DM1 [1].

o Broad HER2 Targeting: It exhibits activity against both amplified/overexpressed and mutated
forms of HER2 [1] [4].

¢ Critical Considerations:

o Clinical Toxicity: The severe diarrhea and potential cardiac risk observed in the clinic are
major limitations for its development [1].

o Informed Compound Selection: Researchers should weigh TAS0728's high HER2 selectivity
against the toxicity profile of clinical-stage compounds like neratinib (which has a broader ErbB
profile and known Gl toxicity) [1].
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o HER Family Complexity: Evidence suggests that for some HER-driven cancers, such as those
with NRG1 fusions, pan-HER inhibition (including EGFR and HER4) may be more effective than
selective HER2 targeting [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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